8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-9-1-2-10-11(7-9)17-8-18-12(10)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMUPPPLGMEKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Route
A common approach involves reacting 2-amino-4-fluorobenzoic acid derivatives with formamidine acetate under acidic conditions:
The hydroxyl group at C4 is subsequently activated for coupling via chlorination (e.g., POCl₃) to yield 4-chloro-7-fluoroquinazoline.
Fluorination Post-Functionalization
Alternative methods employ late-stage fluorination using Selectfluor® or DAST, though this risks compromising the quinazoline ring stability.
Construction of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core
The spirocyclic core is synthesized through a tandem cyclization-alkylation process.
Stepwise Cyclization (Adapted from Source )
-
Formation of the Piperidine Ring :
Ethylenediamine reacts with diethyl oxalate in ethanol to form a diketopiperazine intermediate. -
Spiroannulation :
Treatment with 1,4-dibromobutane and K₂CO₃ in DMF induces spirocyclic ring closure at the N8 position:Yields for this step range from 45–62%, depending on solvent polarity and temperature.
One-Pot Methodology (Source Modification)
A streamlined approach combines cyclization and spiroannulation in a single reactor:
-
Reactants : Glycine ethyl ester, 1,4-diaminobutane, and triphosgene.
-
Conditions : THF, 0°C to room temperature, 12 hours.
Coupling of Quinazoline and Spirocyclic Components
The final step involves nucleophilic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
4-Chloro-7-fluoroquinazoline reacts with the spirocyclic amine under basic conditions:
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DMSO | 80 | 24 | 58 |
| DBU | DMF | 100 | 12 | 72 |
| K₂CO₃ | NMP | 120 | 6 | 65 |
Buchwald-Hartwig Amination
For higher regioselectivity, palladium catalysis enables coupling under milder conditions:
Key Advantages :
Purification and Characterization
Chromatographic Methods
-
Normal Phase HPLC : Silica column, hexane/EtOAc gradient (70:30 to 50:50).
-
Reverse Phase HPLC : C18 column, acetonitrile/water + 0.1% TFA.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazoline H5), 7.89 (d, J = 8.4 Hz, 1H, H6), 4.21 (m, 2H, spiro CH₂), 3.95 (m, 2H, spiro CH₂).
-
¹³C NMR : 167.8 ppm (C=O), 158.2 ppm (C-F).
-
HRMS : [M+H]⁺ calcd. for C₁₆H₁₄FN₅O₂: 336.1102; found: 336.1105.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | 12 | $$ |
| Buchwald-Hartwig | 85 | 99 | 8 | $$$ |
| One-Pot Cyclization | 68 | 95 | 24 | $ |
Challenges and Mitigation Strategies
-
Low Coupling Efficiency :
-
Epimerization at Spiro Center :
Chemical Reactions Analysis
Types of Reactions
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain ion channels or enzymes involved in neurotransmitter release, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Role of Substituents in Target Engagement
- Metal-Chelating Groups: Derivatives with pyridine or imidazole rings (e.g., compounds 11, 14, and 15) exhibit potent PHD2 inhibition (IC₅₀ ~50 nM) due to Fe(II)/Mn(II) chelation, whereas non-chelating groups (e.g., thiophene or phenol) render compounds inactive . The 7-fluoroquinazolin-4-yl group in the target compound may similarly coordinate metal ions, but its exact binding mode remains uncharacterized.
- Electron-Withdrawing Effects: Fluorine and trifluoromethyl groups enhance metabolic stability and membrane permeability.
Selectivity Profiles
- 5-HT₂C Antagonists : RS102221 demonstrates >100-fold selectivity for 5-HT₂C over 5-HT₂A/2B receptors, attributed to its bulky sulfonamido-phenylpentyl side chain . In contrast, the target compound’s compact quinazoline group may favor kinase or PHD targets over GPCRs.
- δ Opioid Receptor Agonists : Recent studies identify 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ opioid receptor (DOR)-selective agonists, but structural modifications (e.g., 3-chlorophenylpiperazine) are critical for avoiding tachyphylaxis and seizures .
Biological Activity
8-(7-Fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. Its unique spirocyclic structure and the presence of a quinazoline moiety contribute to its diverse biological activities, making it a significant molecule in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tyrosine Kinases : This compound has been shown to inhibit tyrosine kinases, which play a crucial role in cellular signaling pathways. By disrupting the phosphorylation of target proteins, it interferes with downstream signaling processes that are vital for cell growth and proliferation .
- Wnt/β-Catenin Pathway : Some derivatives of quinazoline have been found to inhibit the Wnt/β-catenin pathway, which is essential in regulating gene expression and cellular processes related to cancer progression .
The compound exhibits several key biochemical properties:
- Cellular Effects : It modulates cell function by influencing cell signaling pathways and gene expression. This modulation can lead to altered cellular metabolism and apoptosis in cancer cells .
- Anticancer Activity : Preliminary studies indicate that this compound demonstrates significant antiproliferative effects against various cancer cell lines. The inhibition of cancer cell growth has been linked to its ability to induce apoptosis .
Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB231 | 1.0 | Apoptosis via tyrosine kinase inhibition |
| Study 2 | SKBR3 | 5.0 | Wnt/β-Catenin pathway inhibition |
| Study 3 | MCF-7 | 2.0 | Modulation of cellular metabolism |
Case Studies
- Antiproliferative Activity : In a study focusing on breast cancer cells (MDA-MB231), the compound exhibited an IC50 value of 1 µM, indicating potent antiproliferative activity. The mechanism was identified as apoptosis induction through the inhibition of tyrosine kinases .
- Wnt Pathway Inhibition : Another study demonstrated that derivatives of this compound could effectively inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells. This inhibition led to reduced cell proliferation and increased apoptosis rates in treated cells .
Q & A
Q. What are the optimal synthetic pathways for 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can side reactions be minimized?
The synthesis of spirocyclic compounds like this requires multi-step protocols. Key steps include:
- Spirocyclization : Use 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with fluorinated quinazolinyl amines under reflux in dry benzene (80°C, 3 hours) .
- Fluorine incorporation : Introduce the 7-fluoroquinazolinyl group via nucleophilic aromatic substitution, ensuring anhydrous conditions to avoid hydrolysis .
- Purification : Employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product. Recrystallization from THF or dioxane improves purity .
Critical parameters : Control pH (<7) during fluorination to prevent dehalogenation, and use protecting groups (e.g., tert-butyl carbamate) for amine intermediates .
Q. How should researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Resolve the spirocyclic core and fluorine orientation using monoclinic (P21/c) crystals. Refinement parameters (R < 0.05) ensure accuracy .
- NMR spectroscopy : Use -NMR to confirm fluorination at the 7-position (δ ≈ -110 ppm) and -NMR to assign protons on the triazaspiro system .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox behavior and HOMO/LUMO energies, correlating with cyclic voltammetry data .
Q. What solvent systems and reaction conditions maximize yield in spirocyclization?
- Solvent choice : Dry benzene or THF minimizes side reactions (e.g., ring-opening). Polar aprotic solvents like DMF reduce aggregation but may require lower temperatures (60–80°C) .
- Catalysts : Pyrolidine (0.03 mol) accelerates imine formation in spirocyclization steps .
- Yield optimization : Typical yields range from 40–65%. Scale-up (>10 mmol) demands strict moisture control and inert atmospheres .
Advanced Research Questions
Q. How can computational models predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures of Aurora kinase A (PDB: 1MQ4) to simulate binding. The fluorinated quinazolinyl group shows strong π-π stacking with Phe144 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability. The spirocyclic core maintains rigidity (RMSD < 2 Å), while the fluorine atom enhances hydrophobic interactions .
- SAR analysis : Compare with analogs (e.g., 3,4,5-trimethoxybenzoyl derivatives) to identify critical substituents for potency .
Q. How do conflicting reports on biological activity (e.g., IC50 variability) arise, and how can they be resolved?
Q. What mechanistic insights explain the compound’s selectivity for specific isoforms of phosphodiesterase (PDE)?
- Enzyme kinetics : Perform Lineweaver-Burk plots to assess competitive/non-competitive inhibition. The triazaspiro moiety likely binds to the PDE4 catalytic pocket, displacing cAMP .
- Crystallographic evidence : Co-crystallize with PDE4D (2.1 Å resolution) to map hydrogen bonds between the dione group and Gln369 .
- Mutagenesis studies : Replace PDE4D Gln369 with alanine to test binding energy changes (ΔΔG ≈ +3.2 kcal/mol) .
Methodological Guidance for Data Analysis
Q. How should researchers analyze discrepancies in reported synthetic yields?
- Statistical tools : Apply ANOVA to compare yields across protocols. Factors like solvent polarity (e.g., benzene vs. DMF) significantly affect outcomes (p < 0.01) .
- DoE optimization : Use a central composite design to vary temperature (60–100°C), solvent volume (10–30 mL), and catalyst loading (1–5 mol%) .
Q. What strategies validate the absence of toxic metabolites in in vitro studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
